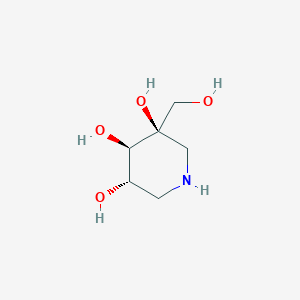
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- is a chemical compound with a specific stereochemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of three hydroxyl groups and one hydroxymethyl group attached to the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- involves multiple steps. One common method includes the reduction of a suitable precursor, such as a piperidine derivative, followed by selective hydroxylation. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydroxylating agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic hydrogenation and enzymatic processes to achieve high yields and purity. The choice of catalysts and enzymes is crucial to ensure the stereochemical integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides, sulfonates, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hydroxymethyl)-1-[5-(nonyloxy)pentyl]-3,4,5-piperidinetriol
- 2-Heptadecyl-6-(hydroxymethyl)-3,4,5-piperidinetriol
Uniqueness
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
664355-16-2 |
|---|---|
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(3R,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-3-6(11)2-7-1-4(9)5(6)10/h4-5,7-11H,1-3H2/t4-,5+,6+/m0/s1 |
Clave InChI |
OXCYMYPLNFRTNJ-KVQBGUIXSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@](CN1)(CO)O)O)O |
SMILES canónico |
C1C(C(C(CN1)(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
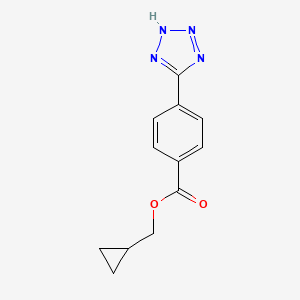

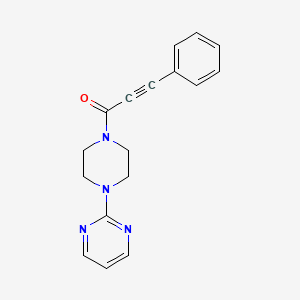
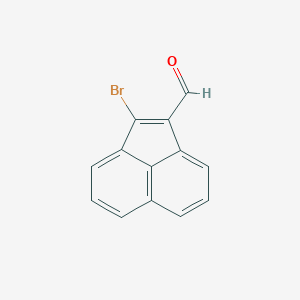
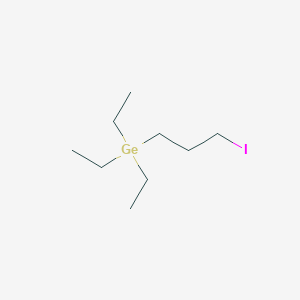

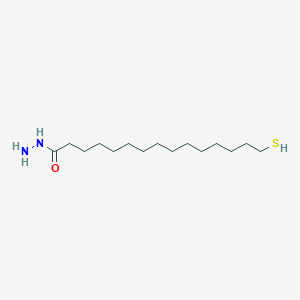
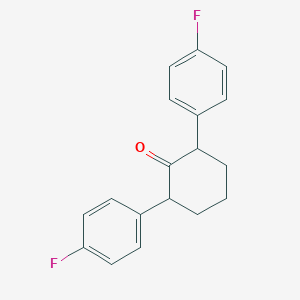
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)

![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

